molecular formula C16H15ClN2O3 B2459027 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone CAS No. 882748-63-2

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2459027
CAS No.: 882748-63-2
M. Wt: 318.76
InChI Key: UHUJYECFNVIMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone is a complex organic compound that belongs to the class of nitroanilines. Nitroanilines are derivatives of aniline, which contain a nitro group (—NO₂) attached to the benzene ring. This particular compound is characterized by the presence of a chloro group, a nitro group, and a methylphenyl group, making it a unique and versatile molecule in various chemical applications.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUJYECFNVIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroaniline to introduce the nitro group, followed by the coupling of the resulting 4-chloro-3-nitroaniline with 4-methylphenylpropanone under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment and optimized processes to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 3-(4-Chloro-3-aminoanilino)-1-(4-methylphenyl)-1-propanone.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylphenyl groups contribute to the compound’s overall reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitroaniline: Lacks the propanone and methylphenyl groups, making it less complex.

    4-Methylphenylpropanone: Does not contain the nitro and chloro groups, resulting in different reactivity and applications.

    3-Nitroaniline: Similar nitroaniline structure but without the chloro and methylphenyl groups.

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone is a complex organic compound with significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a nitro group, and a methylphenyl group attached to a propanone backbone. Its unique structure contributes to its reactivity and biological profile.

Chemical Formula: C16H15ClN2O3
IUPAC Name: 3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one
CAS Number: 882748-63-2

Biological Activity Overview

Research indicates that 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone exhibits notable biological activities:

  • Anti-inflammatory Effects: The compound has been studied for its ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further pharmacological exploration.

The mechanism of action involves interaction with specific molecular targets within cellular pathways:

  • Nitro Group Reduction: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to anti-cancer effects.
  • Cell Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from selected research:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsShowed significant reduction in pro-inflammatory cytokines in vitro.
Study BAssess anticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study CMechanistic studiesIdentified modulation of NF-kB signaling pathway as a key mechanism for anti-inflammatory action.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Chloro-3-nitroanilineLacks propanone groupLimited anti-cancer activity
4-MethylphenylpropanoneNo nitro or chloro groupsMinimal biological activity
3-NitroanilineSimilar nitro structureLess potent than target compound

This comparison highlights that the combination of functional groups in 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone enhances its reactivity and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.